molecular formula C17H20F2N4O2 B5044804 6-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone

6-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B5044804
M. Wt: 350.36 g/mol
InChI Key: DOIIKQQGQPXLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule “6-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone” is a complex organic compound. It contains a pyridazinone ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. It also has a piperidine ring, which is a common motif in many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazinone and piperidine rings, and the introduction of the difluorophenyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazinone and piperidine rings, as well as the difluorophenyl group, would significantly influence its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridazinone ring, for example, might undergo reactions with nucleophiles or electrophiles depending on its substitution pattern and the reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the difluorophenyl group, for instance, might increase its lipophilicity, which could affect its solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action might involve interaction with a specific biological target, such as an enzyme or receptor .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could include further studies to elucidate its properties, potential uses, and mechanisms of action. It could also involve the development of new synthetic routes or the exploration of its potential applications in various fields .

Properties

IUPAC Name

6-[3-(3,4-difluoroanilino)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O2/c1-22-16(24)7-6-15(21-22)17(25)23-8-2-3-12(10-23)20-11-4-5-13(18)14(19)9-11/h4-5,9,12,20H,2-3,6-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIIKQQGQPXLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.